molecular formula C16H14N4O6S2 B2426375 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 1170786-32-9

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2426375
CAS No.: 1170786-32-9
M. Wt: 422.43
InChI Key: NMKZBLSNYRGUKM-UHFFFAOYSA-N
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Description

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a novel synthetic compound designed for pharmaceutical and biological chemistry research. It features a hybrid molecular structure incorporating two pharmaceutically significant moieties: a 1,3,4-thiadiazole core and a benzo[d][1,3]dioxole (piperonyl) group. The 1,3,4-thiadiazole scaffold is extensively documented in scientific literature for its diverse biological activities. Recent studies highlight derivatives of this heterocycle as promising scaffolds with potent antibacterial properties against resistant strains like Staphylococcus aureus and Bacillus subtilis , as well as significant anti-inflammatory activity through the inhibition of protein denaturation . Furthermore, structural analogs containing the benzo[d][1,3]dioxole group have demonstrated potent antitumor activities in various human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), with some compounds exhibiting IC 50 values below 5 µM. Research indicates such compounds can induce apoptosis and cause cell cycle arrest . The integration of these pharmacophores into a single molecule via a sulfamoyl linker makes this compound a valuable candidate for researchers investigating new therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation. It is intended for in vitro assay development and hit-to-lead optimization studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6S2/c1-9-19-20-16(27-9)18-15(21)12-4-5-14(26-12)28(22,23)17-7-10-2-3-11-13(6-10)25-8-24-11/h2-6,17H,7-8H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKZBLSNYRGUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including anticancer properties and antibacterial effects.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₈H₁₈N₄O₅S
  • Molecular Weight : 398.43 g/mol
  • CAS Number : 1170890-17-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to the benzo[d][1,3]dioxole structure. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC₅₀ values of 2.38 µM for HepG2 and 4.52 µM for MCF7 cells, while showing low toxicity towards normal cells (IC₅₀ > 150 µM) . This suggests a promising therapeutic window for these compounds.

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of EGFR : Compounds have shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
  • Induction of Apoptosis : Studies using annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis reveals that treatment with these compounds leads to cell cycle arrest at various phases, contributing to their antiproliferative effects.

Antibacterial Activity

In addition to anticancer properties, the compound's derivatives have been evaluated for antibacterial activity. A study reported that certain thiadiazole derivatives exhibited effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with notable inhibition zones observed in agar diffusion tests .

Antimicrobial Mechanisms

The antibacterial mechanisms are thought to involve:

  • Disruption of Bacterial Cell Membranes : The structural components of these compounds may interact with bacterial membranes, leading to increased permeability and cell death.
  • Inhibition of Protein Synthesis : Some derivatives may interfere with bacterial ribosomal function, inhibiting protein synthesis crucial for bacterial survival.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

StudyFocusFindings
Study 1Anticancer ActivityIC₅₀ values were significantly lower than standard drugs like doxorubicin, indicating higher potency against HepG2 and MCF7 cell lines .
Study 2Antibacterial ActivityCompounds showed effective inhibition against Staphylococcus aureus with high inhibition zones .
Study 3Mechanism ExplorationInduction of apoptosis was confirmed via annexin V-FITC assays; cell cycle analysis indicated G0/G1 phase arrest .

Q & A

Q. What synthetic routes are commonly employed for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves:

  • Step 1 : Formation of the 1,3,4-thiadiazole ring via cyclization of thiocarbazide intermediates under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Step 2 : Introduction of the benzo[d][1,3]dioxol-5-ylmethyl group via nucleophilic substitution or condensation reactions .
  • Step 3 : Amide coupling using carbodiimides (e.g., EDC/HOBt) to attach the furan-2-carboxamide moiety . Critical Conditions :
  • Temperature control (60–80°C for cyclization) .
  • Solvent selection (DMF or dichloromethane for amide coupling) .
  • Purification via column chromatography (SiO₂, DCM:MeOH 95:5) .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral signatures should researchers expect?

  • ¹H/¹³C NMR : Confirm the presence of:
  • Benzo[d][1,3]dioxole protons (δ 5.9–6.1 ppm for methylenedioxy group) .
  • Thiadiazole ring protons (δ 8.2–8.5 ppm for NH in sulfamoyl) .
    • HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 476.08) .
    • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate antimicrobial or anticancer activity?

  • Antimicrobial : Disk diffusion assays against E. coli and S. aureus with zone-of-inhibition measurements .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . Controls : Include standard drugs (e.g., cisplatin for anticancer assays) and solvent-only controls .

Advanced Research Questions

Q. How can the cyclization step during thiadiazole formation be optimized to minimize by-products?

  • Strategies :
  • Use excess dehydrating agents (e.g., POCl₃) to drive cyclization .
  • Monitor reaction progress via TLC or real-time HPLC .
    • By-Product Mitigation :
  • Purify intermediates via recrystallization (ethanol/water mixtures) .
  • Optimize pH (neutral to slightly acidic) to prevent hydrolysis .

Q. How can contradictions between computational predictions (e.g., DFT) and experimental reactivity data be resolved?

  • Approaches :
  • Validate computational models (e.g., DFT) with experimental NMR chemical shifts .
  • Use docking simulations to compare predicted vs. observed binding affinities for biological targets .
    • Case Study : Adjusting solvent parameters in DFT calculations to match observed reaction outcomes (e.g., polar solvents stabilizing charge-separated intermediates) .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound?

  • Modification Strategies :
  • Vary substituents on the thiadiazole ring (e.g., methyl vs. trifluoromethyl) .
  • Replace the furan moiety with thiophene or pyrrole to assess bioactivity changes .
    • Evaluation :
  • Pharmacokinetic profiling (e.g., LogP via shake-flask method) to correlate hydrophobicity with membrane permeability .
  • Enzymatic assays (e.g., kinase inhibition) to map functional group contributions .

Q. How can researchers identify and validate biological targets for this compound?

  • In Silico Methods :
  • Molecular docking with protein databases (e.g., PDB) to predict binding to kinases or tubulin .
  • Pharmacophore modeling to align compound features with known active sites .
    • Experimental Validation :
  • Surface plasmon resonance (SPR) for real-time binding kinetics .
  • CRISPR-Cas9 knockout of predicted targets to assess loss of compound efficacy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in bioactivity data across different cell lines?

  • Hypothesis Testing :
  • Check for differences in cell membrane permeability (e.g., via P-glycoprotein expression) .
  • Replicate assays under standardized conditions (e.g., serum-free media) .
    • Analytical Tools :
  • Flow cytometry to quantify apoptosis vs. necrosis mechanisms .
  • Metabolomics to identify cell-specific metabolic interference .

Methodological Best Practices

  • Synthesis : Always isolate intermediates and confirm purity before proceeding to subsequent steps .
  • Characterization : Use orthogonal techniques (e.g., NMR + HRMS) to cross-validate structural assignments .
  • Bioassays : Include dose-response curves and statistical validation (e.g., ANOVA) to ensure reproducibility .

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